molecular formula C8H17NO B12971003 1-((R)-1-Methylpyrrolidin-2-yl)propan-2-ol

1-((R)-1-Methylpyrrolidin-2-yl)propan-2-ol

Cat. No.: B12971003
M. Wt: 143.23 g/mol
InChI Key: CWMYODFAUAJKIV-BRFYHDHCSA-N
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Description

1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol is a chiral compound with a pyrrolidine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of ®-1-methylpyrrolidine with propylene oxide under basic conditions to yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A primary alcohol with similar chemical properties but lacks the pyrrolidine ring.

    Propan-2-ol:

    1-Methylpyrrolidine: A related compound with a similar pyrrolidine ring but without the propanol moiety.

Uniqueness

1-(®-1-Methylpyrrolidin-2-yl)propan-2-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a propanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7?,8-/m1/s1

InChI Key

CWMYODFAUAJKIV-BRFYHDHCSA-N

Isomeric SMILES

CC(C[C@H]1CCCN1C)O

Canonical SMILES

CC(CC1CCCN1C)O

Origin of Product

United States

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